molecular formula C9H8BrF3O B2695420 5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene CAS No. 2248305-57-7

5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene

Cat. No.: B2695420
CAS No.: 2248305-57-7
M. Wt: 269.061
InChI Key: AQNYPAUJWBVPIW-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene typically involves the bromination of a difluoromethyl-substituted benzene derivative. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as halogenation, etherification, and fluorination. The scale-up of these reactions requires careful optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene is unique due to the presence of both ethoxy and difluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and physical properties. This combination of substituents is less common compared to other halogenated aromatic compounds, making it a valuable intermediate in the synthesis of specialized organic molecules.

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-7-4-5(10)3-6(11)8(7)9(12)13/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNYPAUJWBVPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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